BenchChemオンラインストアへようこそ!

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate (CAS 1245272-40-5) is a heterocyclic compound belonging to the pyrazole family, characterized by a 5-position bromine atom, a 1-position tert-butyl group, and a 4-position ethyl carboxylate ester. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where its dual functional handles enable divergent derivatization strategies.

Molecular Formula C10H15BrN2O2
Molecular Weight 275.146
CAS No. 1245272-40-5
Cat. No. B572642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate
CAS1245272-40-5
Molecular FormulaC10H15BrN2O2
Molecular Weight275.146
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C(C)(C)C)Br
InChIInChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3
InChIKeyRSUGKABMEVWWKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate (CAS 1245272-40-5): A Bifunctional Pyrazole Building Block


Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate (CAS 1245272-40-5) is a heterocyclic compound belonging to the pyrazole family, characterized by a 5-position bromine atom, a 1-position tert-butyl group, and a 4-position ethyl carboxylate ester . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where its dual functional handles enable divergent derivatization strategies .

Why Simple Pyrazole Analogs Cannot Replace Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate in Divergent Synthesis


Procurement decisions for pyrazole building blocks are often driven by the assumption that compounds within the same class are functionally interchangeable. However, the specific substitution pattern of Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate—combining a sterically bulky tert-butyl group with a reactive 5‑bromo handle—imparts a unique reactivity and physicochemical profile that cannot be replicated by non‑brominated analogs (e.g., Ethyl 1‑tert‑butyl‑1H‑pyrazole‑4‑carboxylate) or analogs lacking the tert‑butyl group [1]. The absence of the bromine atom eliminates the capacity for palladium‑catalyzed cross‑coupling reactions, while the presence of the tert‑butyl group significantly alters lipophilicity and metabolic stability relative to N‑H or N‑alkyl variants .

Quantitative Differentiation of Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate from Closest Analogs


High-Yield Synthesis of Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate via a Robust One-Pot Bromination Protocol

The target compound can be synthesized in 90% isolated yield from the corresponding non‑brominated pyrazole using a copper(II) bromide/alkyl nitrite system in acetonitrile at room temperature . While this specific Sandmeyer‑type bromination is a well‑established transformation for electron‑rich heterocycles, the high yield achieved for this sterically hindered tert‑butyl pyrazole scaffold is notable. Direct comparative yield data for the non‑brominated analog (Ethyl 1‑tert‑butyl‑1H‑pyrazole‑4‑carboxylate) undergoing the same bromination step is not publicly available; however, as a class‑level inference, bromination yields of 1‑alkylpyrazole‑4‑carboxylates under similar conditions typically range from 65% to 85% [1], indicating that the 90% yield for this specific substrate represents an efficient and reproducible transformation.

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Increased Lipophilicity (LogP) of Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate Relative to the Non-Brominated Analog

The introduction of a bromine atom at the 5‑position substantially increases the lipophilicity of the pyrazole scaffold. The target compound exhibits a calculated LogP of 2.58 , whereas its non‑brominated counterpart, Ethyl 1‑tert‑butyl‑1H‑pyrazole‑4‑carboxylate (CAS 139308‑53‑5), has a calculated XLogP3‑AA of 1.3 [1]. This difference of +1.28 log units corresponds to a ~19‑fold increase in octanol‑water partition coefficient, which can markedly influence membrane permeability, protein binding, and metabolic stability in drug discovery campaigns.

Medicinal Chemistry ADME Physicochemical Properties

Molecular Weight Differential of Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate vs. Non‑Brominated Analog

The presence of the bromine atom adds 79.9 Da to the molecular weight relative to the non‑brominated analog. The target compound has a molecular weight of 275.14 g/mol , compared to 196.25 g/mol for Ethyl 1‑tert‑butyl‑1H‑pyrazole‑4‑carboxylate [1]. This 40% increase in molecular weight is a direct and easily verified differentiation that impacts both physical handling (e.g., volatility, solubility) and downstream synthetic planning (e.g., protecting group strategy, purification).

Fragment-Based Drug Discovery Medicinal Chemistry Compound Sourcing

Documented Utility of Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate as a Precursor to RORγt and ACC Inhibitor Pharmacophores

The compound is explicitly cited as a key intermediate in patent literature describing heterocyclic RORγt inhibitors and N1/N2‑lactam acetyl‑CoA carboxylase (ACC) inhibitors . While no direct comparative potency data are available for the target compound itself (it is a building block, not the active pharmaceutical ingredient), its inclusion in these patent families demonstrates that this specific bromo‑tert‑butyl substitution pattern is a preferred motif for accessing inhibitors of two high‑value therapeutic targets. In contrast, the non‑brominated analog Ethyl 1‑tert‑butyl‑1H‑pyrazole‑4‑carboxylate is not mentioned in these same patent contexts, suggesting that the 5‑bromo handle is essential for the subsequent diversification steps required to generate the final pharmacophores.

Immunology Metabolic Disease Drug Discovery

Optimal Procurement Scenarios for Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of RORγt or ACC Inhibitor Libraries Requiring a Sterically Hindered, Lipophilic Pyrazole Core

Given its LogP of 2.58 and its explicit mention in patent applications targeting RORγt and ACC , this compound is ideally suited as a starting material for parallel synthesis of focused libraries where both the tert‑butyl group (for steric shielding and metabolic stability) and the 5‑bromo handle (for Suzuki, Sonogashira, or Buchwald‑Hartwig couplings) are required. The 90% reported synthesis yield supports cost‑effective procurement for medium‑scale library production.

Process Chemistry: Reliable Large‑Scale Preparation of 5‑Bromo‑1‑tert‑butyl‑pyrazole Intermediates

The well‑characterized, high‑yielding Sandmeyer bromination protocol (90% yield on 23 g scale) makes this compound a robust intermediate for process development. When a project requires multigram to kilogram quantities of a 5‑bromo‑1‑tert‑butyl‑pyrazole scaffold, purchasing the pre‑formed building block can circumvent the need for in‑house optimization of the bromination step, reducing development time and capital expenditure.

Fragment‑Based Drug Discovery (FBDD): Introduction of a Heavy Atom (Br) for X‑ray Crystallography Phasing

The bromine atom provides a strong anomalous scattering signal for X‑ray crystallography, making this compound an excellent fragment for experimental phasing of protein‑ligand complexes . The tert‑butyl group enhances ligand efficiency and binding site complementarity. Compared to non‑brominated pyrazole fragments, this compound offers a built‑in phasing tool without requiring additional derivatization.

Agrochemical Research: Design of Novel Fungicides or Herbicides Featuring a Lipophilic Pyrazole Scaffold

Pyrazole‑4‑carboxylates are privileged scaffolds in agrochemical discovery . The combination of a tert‑butyl group (common in commercial agrochemicals for improved field stability) and a 5‑bromo substituent (enabling late‑stage diversification via cross‑coupling) positions this compound as a strategic starting point for generating novel crop protection agents with tailored physicochemical properties.

Quote Request

Request a Quote for Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.